molecular formula C16H19N3O5S2 B2435348 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034592-47-5

2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2435348
CAS No.: 2034592-47-5
M. Wt: 397.46
InChI Key: IKTOKOFSYSCZLK-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.46. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Research by Pişkin, Canpolat, and Öztürk (2020) demonstrates the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Agents

  • A study by Abbas, Abd El-Karim, and Abdelwahed (2017) synthesized new benzenesulfonamide derivatives exhibiting promising antimicrobial activities. Notably, certain derivatives showed dual antibacterial and antifungal potency, highlighting their potential in developing safer antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).
  • Another research by Gür et al. (2020) focused on Schiff bases derived from 1,3,4-thiadiazole compounds. These synthesized compounds were tested for their biological properties, including antimicrobial activity, showing significant potential against various microbial species (Gür et al., 2020).

Environmental Analysis

  • Speltini, Sturini, Maraschi, Porta, and Profumo (2016) developed a novel method for extracting and determining benzotriazoles, benzothiazoles, and benzenesulfonamides in soil samples. Their work emphasizes the relevance of these compounds as ubiquitous emerging contaminants in the environment (Speltini et al., 2016).

Pharmaceutical Synthesis and Activity Studies

  • Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. One compound exhibited notable anticancer activity, underscoring the therapeutic potential of these derivatives (Karakuş et al., 2018).
  • The study by El-Gilil (2019) synthesized a new series of N-ethyl-N-methylbenzenesulfonamide derivatives with various bioactive moieties. These compounds were screened for their cytotoxic activity, showing promising results against lung and liver carcinoma cell lines (El-Gilil, 2019).

Properties

IUPAC Name

2-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-18-13-7-3-4-8-14(13)19(26(18,22)23)12-11-17-25(20,21)16-10-6-5-9-15(16)24-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTOKOFSYSCZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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